molecular formula C15H11N3O2S2 B6568584 3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine CAS No. 892437-95-5

3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine

Cat. No.: B6568584
CAS No.: 892437-95-5
M. Wt: 329.4 g/mol
InChI Key: DDZXAPCIEOEUOM-UHFFFAOYSA-N
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Description

3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a thiophene group and a 4-nitrophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a halogenated pyridazine with a thiophene boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer processes, while the thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid.

    Pyridazine derivatives: Compounds such as 3,6-dichloropyridazine and 3,6-dimethylpyridazine.

Uniqueness

3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in materials science for developing advanced electronic devices.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c19-18(20)12-5-3-11(4-6-12)10-22-15-8-7-13(16-17-15)14-2-1-9-21-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZXAPCIEOEUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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